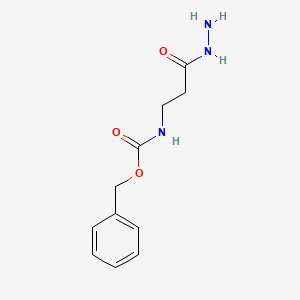

Benzyl (3-hydrazino-3-oxopropyl)carbamate

Beschreibung

Benzyl (3-hydrazino-3-oxopropyl)carbamate is an organic compound characterized by a carbamate functional group (O=C(O)NHR) attached to a benzyl moiety and a propyl chain modified with both a hydrazino (-NH-NH₂) and a ketone (-C=O) group at the third carbon. This compound is likely utilized in pharmaceutical synthesis, given the reactivity of the hydrazine group in forming heterocycles or conjugates, which are common in drug development .

Eigenschaften

IUPAC Name |

benzyl N-(3-hydrazinyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c12-14-10(15)6-7-13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDIAGBOIATQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Benzyl 3-oxopropylcarbamate Intermediate

This intermediate serves as the key precursor for the final hydrazino derivative.

- Method: Reaction of benzylamine or benzyl chloroformate with 3-oxopropanol or 3-aminopropanol derivatives under controlled conditions.

- Typical conditions: Use of benzyl chloroformate with 3-aminopropanol in the presence of sodium bicarbonate in mixed solvents such as 1,4-dioxane and water at low temperature (ice-cooling) to prevent side reactions.

- Workup: Extraction with ethyl acetate, drying over magnesium sulfate, solvent evaporation, and purification by silica gel chromatography.

- Yield: Approximately 60-85% depending on exact conditions and purification methods.

Example data for a related carbamate (benzyl N-(3-hydroxypropyl)carbamate) synthesis:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Reaction | 3-Aminopropanol + benzyl chloroformate, NaHCO3, dioxane/water, 0°C, 1.5 h | 62% | Purified by silica gel chromatography |

| Workup | Extraction with ethyl acetate, drying, solvent removal | - | - |

This intermediate is confirmed by NMR (¹H NMR δ 5.11 ppm for benzyl CH2, aromatic protons at δ 7.3 ppm) and other spectroscopic techniques.

Introduction of the Hydrazino Group

The hydrazino group is introduced by substitution of the oxo group or by hydrazinolysis of a suitable precursor.

- Hydrazinolysis: Treatment of benzyl 3-oxopropylcarbamate with hydrazine hydrate under controlled temperature conditions results in nucleophilic attack on the carbonyl carbon, forming the hydrazino derivative.

- Reaction conditions: Typically performed in a polar solvent such as ethanol or methanol, at ambient or slightly elevated temperatures, with monitoring to avoid overreaction or decomposition.

- Purification: The crude product is purified by silica gel chromatography using eluents such as methylene chloride and tetrahydrofuran (THF) mixtures.

- Yield: Yields vary but typically range from moderate to high (50-80%) depending on reaction time and purity of reagents.

An example purification step includes:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| Extraction | Reaction mixture poured into ice-cold NaOH solution, extracted with methylene chloride | 0°C | Removal of impurities |

| Drying | Organic phase dried over sodium sulfate | Ambient | Prepares for concentration |

| Concentration | Evaporation of solvent | Reduced pressure | Crude product |

| Purification | Silica gel chromatography (24:1 methylene chloride:THF) | Room temperature | Pure hydrazino carbamate |

The final product is obtained as a colorless amorphous solid with melting point around 182-183°C.

Alternative Synthetic Routes and Catalytic Methods

- Reductive amination: Some methods utilize reductive amination of benzyl carbamate derivatives with hydrazine or hydrazine equivalents using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This method allows for selective reduction and functional group transformation.

- Catalysis: Acid or base catalysts can be employed to improve carbamate formation efficiency. For example, ammonium cerium phosphate has been reported to enhance esterification, suggesting potential applicability in carbamate synthesis steps.

- Hydrogenolysis: For removal of protecting groups or modification of benzyl carbamate, hydrogenolysis using palladium on carbon catalysts (5% Pd/C) under hydrogen atmosphere or transfer hydrogenolysis conditions is effective.

Analytical Confirmation of Structure

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of benzyl, carbamate, hydrazino, and oxopropyl moieties.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and molecular formula.

- Infrared Spectroscopy (IR): Confirms carbonyl (carbamate) and hydrazino functional groups.

- Melting Point: Approximately 182-183°C for the purified hydrazino carbamate.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carbamate formation | Benzyl chloroformate + 3-aminopropanol, NaHCO3, dioxane/water, 0°C | 60-85 | Silica gel chromatography purification |

| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol/methanol, ambient to 50°C | 50-80 | Purification by silica gel chromatography |

| Alternative | Reductive amination | LiAlH4, THF, controlled temperature | 66-100 | Selective reduction and functionalization |

| Catalytic | Hydrogenolysis | 5% Pd/C, H2 gas or transfer hydrogenolysis | - | Used for deprotection or modification |

Research Findings and Optimization Notes

- Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry critically affect yields and purity.

- Use of polar aprotic solvents (THF, dichloromethane) stabilizes intermediates and improves reaction efficiency.

- Cross-validation of spectroscopic data with databases (SciFinder, Reaxys) ensures correct structural assignment.

- Purification by silica gel chromatography with optimized eluents (methylene chloride:THF) yields high-purity products.

- Storage under inert atmosphere and dry conditions is recommended to maintain compound stability.

Analyse Chemischer Reaktionen

Benzyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzyl (3-hydrazino-3-oxopropyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl (3-hydrazino-3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Benzyl(3-hydroxypropyl)carbamate

- Molecular Formula: C₁₁H₁₄NO₃

- Molecular Weight : 208.237 g/mol

- Key Features : Replaces the hydrazine group with a hydroxyl (-OH) group.

- Applications : Serves as a precursor in polymer chemistry or as a protecting group in organic synthesis. Its lower reactivity compared to hydrazine derivatives makes it suitable for less aggressive reaction conditions .

Benzyl (3-oxopropyl)carbamate

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

- Molecular Formula : C₁₃H₁₂N₂O₃

Structural Analogues with Hydrazine Derivatives

(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate

Benzyl N-[(diethylcarbamoyl)methyl]carbamate

- Similarity Score : 0.82

- Key Features : Substitutes hydrazine with a diethylcarbamoyl group, reducing nucleophilicity but improving stability .

Comparative Data Table

*Note: Properties for the target compound are inferred from structural analogs.

Key Research Findings

Reactivity: The hydrazine group in this compound enables condensation reactions, forming hydrazones or triazoles, which are pivotal in medicinal chemistry .

Synthetic Utility : Structural analogs like Benzyl(3-hydroxypropyl)carbamate are less reactive but safer for large-scale industrial applications , while pyridine-containing derivatives (e.g., ) offer enhanced bioactivity .

Biologische Aktivität

Benzyl (3-hydrazino-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its carbamate functional group, which plays a significant role in its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its application in medicinal chemistry and drug design.

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes and proteins, thereby affecting cellular processes such as DNA replication and protein synthesis. Ongoing research aims to elucidate the exact molecular pathways involved.

Biological Activities

Antimicrobial Properties :

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Properties :

The compound has also been studied for its anticancer potential. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further investigations are necessary to determine its efficacy across different cancer types and its potential as a chemotherapeutic agent.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in controlled laboratory settings. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anticancer Activity :

In a preliminary study assessing the anticancer effects of this compound on human cancer cell lines, results indicated a dose-dependent decrease in cell viability. The compound was tested against several cancer types, including breast and colon cancer.Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HCT116 (Colon Cancer) 10

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against target cells. Additionally, research is ongoing to identify potential synergistic effects when combined with other therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Benzyl (3-hydrazino-3-oxopropyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with carbamate precursors. A common approach is reacting 3-hydrazino-3-oxopropylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) significantly impact yield. For example, similar carbamate syntheses achieved 60–80% yields under inert atmospheres . Optimization should include monitoring pH to prevent side reactions and using TLC or HPLC-MS to track progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities .

- NMR : H and C NMR to verify hydrazino and carbamate moieties (e.g., δ 7.3 ppm for benzyl aromatic protons, δ 4.2 ppm for carbamate –OCH–) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N–H stretch) .

- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, as hydrazino groups are hygroscopic and prone to oxidation. Desiccants like silica gel are recommended . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does the hydrazino-carbamate moiety influence reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : The hydrazino group (–NH–NH) acts as a nucleophile, reacting with carbonyl compounds (e.g., aldehydes) to form hydrazones, while the carbamate group (–OC(=O)N–) is susceptible to basic hydrolysis. Kinetic studies in buffered solutions (pH 2–12) reveal:

| pH | Half-life (hydrazino) | Half-life (carbamate) |

|---|---|---|

| 2 | >48 h | >72 h |

| 7 | 12 h | 24 h |

| 12 | <1 h | 6 h |

| Use stopped-flow spectroscopy or LC-MS to monitor degradation pathways . |

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., hydrolases) to assess binding affinity. Focus on hydrogen bonds between the hydrazino group and catalytic residues (e.g., Asp/Glu).

- MD Simulations : GROMACS simulations (100 ns) in explicit solvent to evaluate stability of ligand-protein complexes .

- QSAR Models : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with inhibitory activity using CoMFA/CoMSIA .

Q. How can researchers resolve contradictions in activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results from enzyme inhibition (e.g., colorimetric assays) vs. cellular viability (MTT assays). For example, discrepancies may arise from cell permeability issues.

- Metabolite Profiling : Use LC-HRMS to detect intracellular degradation products that alter activity .

- Control Experiments : Include known inhibitors (e.g., EDTA for metalloenzymes) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.